molecular formula C10H20 B095707 trans-4-Decene CAS No. 19398-89-1

trans-4-Decene

Cat. No. B095707
CAS RN: 19398-89-1
M. Wt: 140.27 g/mol
InChI Key: SOVOPSCRHKEUNJ-VQHVLOKHSA-N
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Description

Trans-4-Decene is a chemical compound with the molecular formula C10H20 . It is used as a flavor and fragrance agent, imparting a citrus type odor and a green type flavor .


Synthesis Analysis

Trans-4-Decene can be synthesized using various methods. For instance, it can be produced through Rhodium-catalysed hydroformylation, a major industrial process to obtain aldehyde products from olefins .


Molecular Structure Analysis

The molecular structure of trans-4-Decene is represented by the InChI string: InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ . This indicates that the molecule consists of 10 carbon atoms and 20 hydrogen atoms.


Chemical Reactions Analysis

Trans-4-Decene can undergo various chemical reactions. For example, in the Rhodium-catalysed hydroformylation process, the olefin (trans-4-Decene) isomerizes at the catalyst, which is a prominent side reaction that lowers the overall yield of the process .


Physical And Chemical Properties Analysis

Trans-4-Decene has a molecular weight of 140.2658 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Antibiotic Development : trans-Bicyclo[4.4.0]decane/decene compounds, such as trans-decalin and trans-octalin, exhibit potent and selective antibacterial activities, making them attractive targets in novel antibiotic development (Zhang et al., 2020).

  • Polymer Research : The acyclic diene metathesis (ADMET) polymerization of 1,9-Decadiene, related to trans-4-Decene, has been used to create poly(octenylene), a polymer with more than 90% trans stereochemistry, highlighting its importance in the polymer industry (Wagener et al., 1991).

  • Fuel and Energy Applications : Trans-decalin, a related compound, is significant in aviation and diesel fuels. Its autoignition characteristics and chemical kinetics are crucial for developing surrogate models for transportation fuels (Wang et al., 2018).

  • Chemical Synthesis and Catalysis : Trans-1,4-Hexadiene, similar to trans-4-Decene, is vital in producing functionalizable polymers and in the preparation of ethylene-propylene-diene-monomer (EPDM) terpolymers. Research has focused on its synthesis using rhodium catalysis (Behr & Miao, 2005).

  • Materials Science : The synthesis of trans-1,2-Bis(4-pyridyl)ethylene (bpe), which contains a C=C bond similar to trans-4-Decene, has been explored for solid-state photochemical [2+2] cycloaddition reactions, with implications for materials science (Nagarathinam et al., 2008).

  • Bioorthogonal Chemistry : Trans-cyclooctene, structurally related to trans-4-Decene, has been developed for bioorthogonal labeling, showcasing its utility in biological applications (Selvaraj & Fox, 2013).

Safety And Hazards

Trans-4-Decene is classified as a flammable liquid. It is advised to avoid contact with skin and eyes, avoid breathing mist, gas or vapors, and to use personal protective equipment. It should be stored in a well-ventilated place and kept cool .

Future Directions

While specific future directions for trans-4-Decene were not found in the search results, its use in the synthesis of aldehyde products and as a flavor and fragrance agent suggests potential applications in the chemical and food industries .

properties

IUPAC Name

(E)-dec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOPSCRHKEUNJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871304
Record name (4E)-4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Decene

CAS RN

19398-89-1
Record name (4E)-4-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Dec-4-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-4-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dec-4-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
JA Kaydos, TA Spencer - The Journal of Organic Chemistry, 1993 - ACS Publications
Development of useful chemistry of 7-ketocyclobu-tanones, such as 1, whose preparation we have recently described, 1· 1 2 would in general require selective reaction at one of the two …
Number of citations: 4 pubs.acs.org
L Soják, A Bucinska - Journal of Chromatography A, 1970 - Elsevier
A gas chromatographic method for the analysis of dehydrogenation products of C 6 C 10 alkanes has been developed. The optimum working temperatures for the separation on a 200 …
Number of citations: 48 www.sciencedirect.com
MB Dinger, JC Mol - Advanced Synthesis & Catalysis, 2002 - Wiley Online Library
… Similarly high TON×s could also be obtained for the metathesis of trans-4-decene, methyl … Self-metathesis of 1-octene, trans-4-decene and methyl oleate, and ring-closing metathesis of …
Number of citations: 245 onlinelibrary.wiley.com
MB Fernández, GM Tonetto, GH Crapiste… - Journal of Molecular …, 2005 - Elsevier
… 9 and trans-4-decene) and the adsorption and dissociation … at the surface, generating a trans-4-decene adsorbed. This step … )> trans-4-decene(−4.6 eV) all energies refereed to decane. …
Number of citations: 38 www.sciencedirect.com
D Doskočilová, J Pecka, J Dybal… - … Chemistry and Physics, 1994 - Wiley Online Library
… the mixtures of trans-4-decene and trans-3-methyl-2-pentene … C=C stretching band of trans-4-decene measured with the … of the fraction 1 and trans-4-decene mixtures with methyl …
Number of citations: 9 onlinelibrary.wiley.com
W Buchowicz, JC Mol, M Lutz, AL Spek - Journal of organometallic …, 1999 - Elsevier
… The activity of 2 in the metathesis of methyl elaidate or trans-4-decene was nearly the same (… For the metathesis of trans-4-decene equimolar amounts of cis- and trans-6-octadecene …
Number of citations: 51 www.sciencedirect.com
J Valverde-Canossa… - EGS-AGU-EUG Joint …, 2003 - ui.adsabs.harvard.edu
… The selected alkenes were: trans-4-octene, trans-5-decene, 1-heptene, 1-octene, 1-nonene, 1-decene, 1-undecene, trans-4-nonene and trans-4-decene. The samples were analysed …
Number of citations: 0 ui.adsabs.harvard.edu
W Buchowicz, JC Mol - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
… trans/cis-4-Nonene, methyl oleate (methyl cis-9-octadecenoate), methyl elaidate (methyl trans-9-octadecenoate) and trans-4-decene were purchased from Fluka; trans-3-heptene, cis-3-…
Number of citations: 49 www.sciencedirect.com
A Garcia-Raso, F Saura-Calixto, MA Raso - Journal of Chromatography A, 1984 - Elsevier
Molecular orbital calculations were used to study the gas chromatographic retention of n-alkenes (1-ene, cis- and trans-20, 3-, 4-, 5- and 6-enes). Using the retention index (I), where I = I …
Number of citations: 21 www.sciencedirect.com
S Rang, K Kuningas, A Orav, O Eisen - Chromatographia, 1977 - Springer
The retention indices (I) and their structural increments (σl/C, H, Δl) of C 6 −C 14 n-alkenes on polyphenyl ether (PFE) and C 12 −C 14 n-alkenes on polyethylene glycol 4000 (PEG) at …
Number of citations: 22 link.springer.com

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